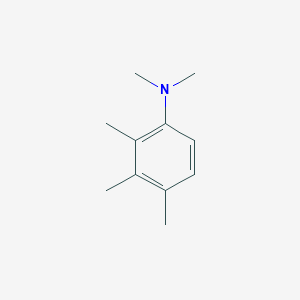
N,N,2,3,4-pentamethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentamethylaniline, also known as N,N,2,4,6-pentamethylaniline, is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where five hydrogen atoms on the benzene ring are replaced by methyl groups. This compound is known for its clear liquid form and has a boiling point of approximately 213-215°C.
Méthodes De Préparation
Pentamethylaniline can be synthesized through various methods. One common synthetic route involves the methylation of xylene. This reaction is typically catalyzed using a methylating agent such as methyl sodium iodide and a reducing agent like ammonia or sodium borohydride . Another method involves the nitration of pentamethylbenzene followed by reduction to yield pentamethylaniline.
Analyse Des Réactions Chimiques
Pentamethylaniline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like peroxides, leading to the formation of various oxidation products.
Reduction: Reduction reactions often involve agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the electron-donating nature of the methyl groups.
Applications De Recherche Scientifique
Pentamethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is involved in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research has explored its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of dyes, coatings, and as a stabilizer for high molecular polymers.
Mécanisme D'action
The mechanism of action of pentamethylaniline involves its interaction with various molecular targets. It can act as a ligand in coordination chemistry, forming complexes with metals. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes .
Comparaison Avec Des Composés Similaires
Pentamethylaniline can be compared with other methylated anilines, such as:
N,N-Dimethylaniline: Similar in structure but with fewer methyl groups, leading to different reactivity and applications.
Trimethylaniline: Another derivative with three methyl groups, used in different industrial applications.
Tetramethylaniline: With four methyl groups, it exhibits unique properties compared to pentamethylaniline.
Pentamethylaniline stands out due to its high degree of methylation, which enhances its electron-donating properties and makes it particularly useful in various chemical reactions and industrial applications.
Propriétés
Formule moléculaire |
C11H17N |
|---|---|
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
N,N,2,3,4-pentamethylaniline |
InChI |
InChI=1S/C11H17N/c1-8-6-7-11(12(4)5)10(3)9(8)2/h6-7H,1-5H3 |
Clé InChI |
PIDNHCNOWSXVAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)N(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


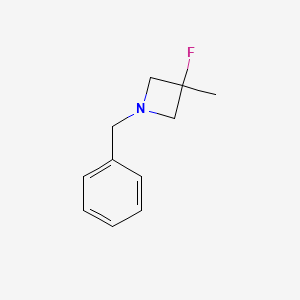


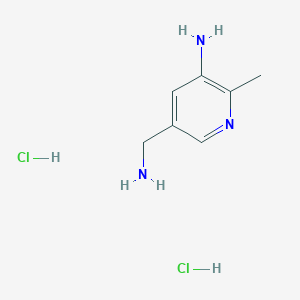
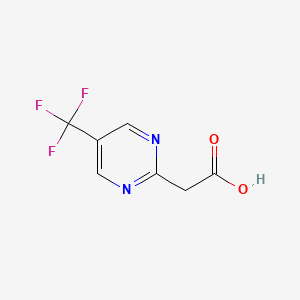
![2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B13025518.png)
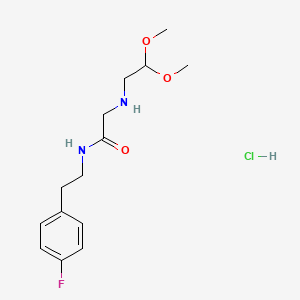

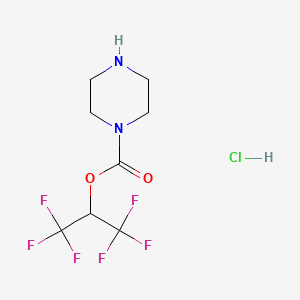
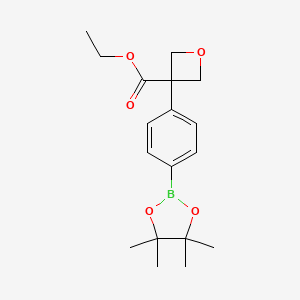
![Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13025540.png)
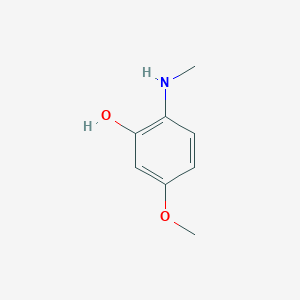
![tert-Butyl 7-(methylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13025547.png)

